3-(3-Chloro-5-fluorophenyl)benzoic acid
Description
3-(3-Chloro-5-fluorophenyl)benzoic acid is a halogenated benzoic acid derivative with the molecular formula C₁₃H₈ClFO₂ and CAS number 1261941-19-8 (referenced as BA-3121 in commercial catalogs) . The compound features a benzoic acid backbone substituted at the 3-position with a 3-chloro-5-fluorophenyl group. Its molecular weight is 266.66 g/mol, and it is typically marketed as a research chemical in 1 g and 5 g quantities, priced at approximately $240.00 and $890.00, respectively .
Properties
IUPAC Name |
3-(3-chloro-5-fluorophenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-11-5-10(6-12(15)7-11)8-2-1-3-9(4-8)13(16)17/h1-7H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGAFQSSDFFWSCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC(=C2)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683310 | |
| Record name | 3'-Chloro-5'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261941-19-8 | |
| Record name | 3'-Chloro-5'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-5-fluorophenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. In this case, 3-chloro-5-fluorophenylboronic acid can be coupled with a suitable benzoic acid derivative under mild conditions .
Another method involves the hydrolysis of 3-chloro-5-fluorobenzonitrile, which can be prepared from 1-bromo-3-chloro-5-fluorobenzene through a two-step process involving cyanation and subsequent hydrolysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The Suzuki–Miyaura coupling reaction is favored due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-5-fluorophenyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives, while reduction can yield alcohols or aldehydes.
Coupling Reactions: The compound can undergo further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted benzoic acids with various functional groups.
Oxidation and Reduction: Products include carboxylic acid derivatives, alcohols, and aldehydes.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
3-(3-Chloro-5-fluorophenyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-5-fluorophenyl)benzoic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro and fluoro substituents can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Benzoic Acid Derivatives
The physicochemical properties and applications of halogenated benzoic acids vary significantly based on substituent positions and halogen types. Below is a comparative analysis of key analogs:
Table 1: Comparison of Halogenated Benzoic Acid Derivatives
Key Observations:
Substituent Position Effects :
- The 3-chloro-5-fluoro substitution pattern in the phenyl ring (target compound) contrasts with 2-chloro-5-fluoro (YA-1210) , altering steric and electronic profiles. Meta-substituted derivatives generally exhibit higher symmetry, influencing crystallinity and melting points.
- Trifluoromethyl groups (e.g., in 53985-49-2) enhance lipophilicity and metabolic stability compared to chloro/fluoro groups, making them favorable in agrochemical and pharmaceutical design .
Solubility and Reactivity :
- Electron-withdrawing substituents (Cl, F, CF₃) increase acidity (lower pKa) of the carboxylic acid group, enhancing solubility in polar solvents. However, bulky substituents (e.g., CF₃) may reduce aqueous solubility .
- In emulsion liquid membrane (ELM) extraction studies, benzoic acid derivatives with higher hydrophobicity (e.g., chloro/fluoro-substituted) exhibit larger distribution coefficients (m), enabling faster extraction rates compared to acetic acid .
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